1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridine can be synthesized through several methods. One common approach involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by cyclization . Another method includes the refluxing of a mixture of pyrazole and a 1,3-dicarbonyl compound in 1,4-dioxane, followed by the addition of phosphorus oxychloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions
Mechanism of Action
The mechanism of action of 1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. The compound binds to the kinase domain of TRKs, preventing their activation and subsequent signaling pathways, such as Ras/Erk and PI3K/Akt .
Comparison with Similar Compounds
1-Benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridine can be compared with other pyrazolopyridine derivatives:
1H-Pyrazolo[3,4-b]pyridine: Similar structure but lacks the benzyl and methyl groups.
1-Phenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine: Contains a phenyl group instead of a benzyl group.
1-Benzyl-3-ethyl-1H-pyrazolo[3,4-b]pyridine: Contains an ethyl group instead of a methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
96793-52-1 |
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Molecular Formula |
C14H13N3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-benzyl-3-methylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C14H13N3/c1-11-13-8-5-9-15-14(13)17(16-11)10-12-6-3-2-4-7-12/h2-9H,10H2,1H3 |
InChI Key |
GLYFDIZBHQMLAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=CC=N2)CC3=CC=CC=C3 |
solubility |
14.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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